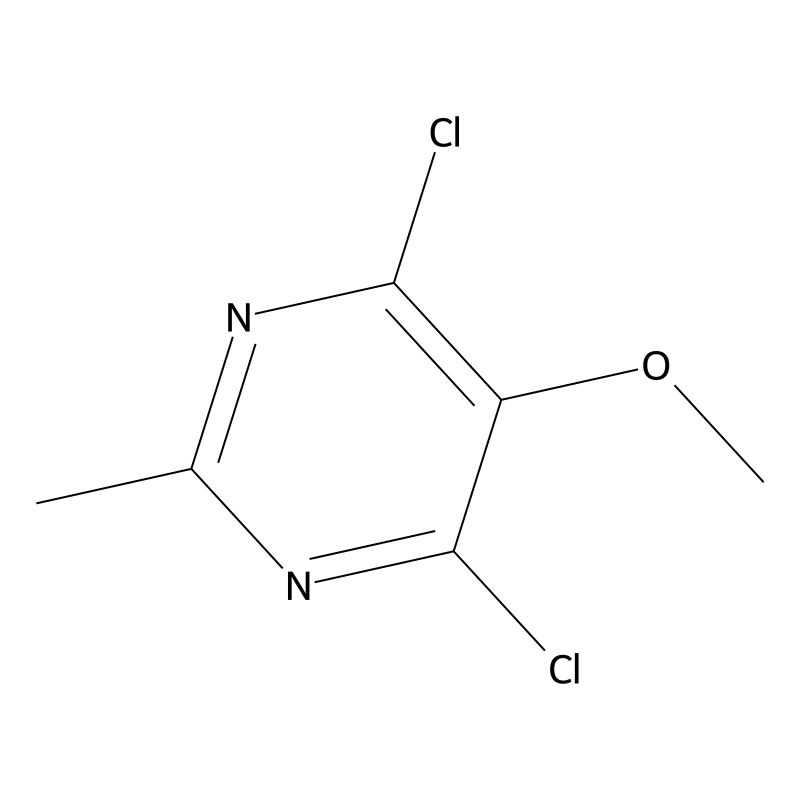

4,6-dichloro-5-methoxy-2-methylPyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Azo Derivatives

Scientific Field: Organic Chemistry

Summary of Application: The compound 4,6-dihydroxy-2-methylpyrimidine, a derivative of pyrimidines, has been used in the synthesis of novel pyrimidine azo dyes.

Methods of Application: These dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole.

Results or Outcomes: The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated.

SNAr Reactions

Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a compound related to 4,6-dichloro-5-methoxy-2-methylPyrimidine, has been used in aromatic nucleophilic substitution (SNAr) reactions.

Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems.

Synthesis of Pharmacologically Active Compounds

Scientific Field: Medicinal Chemistry

Summary of Application: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds.

Methods of Application: This compound can be used in the synthesis of various drugs, such as Dasatinib, and its derivatives.

Results or Outcomes: The synthesized compounds have shown potential in various therapeutic applications.

Preparation of Heteroarylpiperazine Derivatives

Summary of Application: 2,4-Dichloro-5-methoxypyrimidine, a compound related to 4,6-dichloro-5-methoxy-2-methylPyrimidine, has been used for the preparation of heteroarylpiperazine derivatives for use in the treatment of Alzheimer’s disease.

Methods of Application: The compound is used in the synthesis of heteroarylpiperazine derivatives.

Results or Outcomes: The synthesized compounds have shown potential in the treatment of Alzheimer’s disease.

Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

Summary of Application: Pyrimidine derivatives, including 4,6-dichloro-2-methylpyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity.

Methods of Application: The compound is used in the synthesis of various drugs and biologically active compounds.

4,6-Dichloro-5-methoxy-2-methylpyrimidine is a heterocyclic compound with the molecular formula CHClNO and a molecular weight of 179.00 g/mol. It appears as a white to off-white solid and is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly anticancer drugs such as dasatinib . The compound features two chlorine atoms and a methoxy group on the pyrimidine ring, which contribute to its unique chemical properties and biological activities.

- Diazo Coupling: It can participate in diazo coupling reactions to produce novel pyrimidine azo dyes.

- Substitution Reactions: The chlorine atoms can be substituted with nucleophiles like amines, thiols, or alkoxides.

- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

4,6-Dichloro-5-methoxy-2-methylpyrimidine is primarily utilized in medicinal chemistry. Its derivatives are known to exhibit various biological activities, including:

- Anticancer Properties: As an intermediate for drugs like dasatinib, it plays a crucial role in targeting cancer cells.

- Antihypertensive Effects: It has been involved in synthesizing radiolabeled compounds for studying drug mechanisms related to hypertension .

The specific biological effects depend on the final compounds synthesized from it.

The synthesis of 4,6-dichloro-5-methoxy-2-methylpyrimidine can be achieved through several methods:

- Cyclization and Chlorination: Starting from acetamidine hydrochloride and dimethyl malonate, this method involves a cyclization followed by chlorination under optimized conditions to yield high purity.

- Phosphorus Trichloride Method: Involves reacting 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride under controlled temperatures to produce the desired compound .

These methods allow for large-scale production suitable for pharmaceutical applications.

The primary applications of 4,6-dichloro-5-methoxy-2-methylpyrimidine include:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of anticancer agents and other therapeutic compounds.

- Radiolabeling: Used in creating radiolabeled compounds for pharmacokinetic studies.

- Research Tool: It aids in understanding biochemical pathways and drug mechanisms .

Interaction studies involving 4,6-dichloro-5-methoxy-2-methylpyrimidine focus on its role as an intermediate that influences the pharmacological properties of final compounds. For instance, derivatives synthesized from this compound may interact with specific enzymes or receptors, leading to therapeutic effects against various diseases. The stability and reactivity of this compound under different conditions are also critical for its application in synthesis processes .

Several compounds share structural similarities with 4,6-dichloro-5-methoxy-2-methylpyrimidine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,6-Dichloro-2-methylpyrimidine | CHClN | Lacks methoxy group at the 5-position |

| 4,5-Dichloro-6-methoxy-2-methylpyrimidine | CHClNO | Contains methoxy but differs in chlorine position |

| 4-Chloro-5-methoxy-2-methylpyrimidine | CHClNO | Only one chlorine atom present |

Uniqueness

The uniqueness of 4,6-dichloro-5-methoxy-2-methylpyrimidine lies in its specific arrangement of chlorine and methoxy groups. This configuration enhances its reactivity and makes it a versatile intermediate for synthesizing various bioactive compounds, distinguishing it from other similar pyrimidines .

Classical Nucleophilic Substitution Approaches in Pyrimidine Functionalization

Mechanistic Insights into Chlorination Pathways Using Thionyl Chloride and Modern Alternatives

Chlorination of pyrimidine derivatives traditionally relies on reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which facilitate nucleophilic substitution at electron-deficient positions. However, recent patents demonstrate a shift toward safer alternatives like triphosgene (bis(trichloromethyl) carbonate) due to its reduced environmental impact and operational hazards. In the synthesis of 4,6-dichloro-2-methylpyrimidine, triphosgene reacts with 4,6-dihydroxy-2-methylpyrimidine in dichloroethane under reflux conditions, yielding 86% product efficiency.

The mechanism involves initial protonation of the hydroxyl groups, followed by displacement with chlorine atoms via a two-step process:

- Activation: Triphosgene generates reactive intermediates (e.g., Cl⁻) that attack the C4 and C6 positions of the pyrimidine ring.

- Substitution: N,N-diethylaniline acts as a base, neutralizing HCl byproducts and driving the reaction to completion. Computational studies on pyrimidine chlorination reveal that C5 and N3 positions exhibit higher electrophilic susceptibility due to charge distribution. This aligns with experimental observations where C4 and C6 chlorination predominates in 2-methylpyrimidine derivatives.

Table 1: Comparative Chlorination Reagents in Pyrimidine Synthesis

| Reagent | Yield (%) | Reaction Time (h) | Temperature (°C) | Environmental Impact |

|---|---|---|---|---|

| POCl₃ | 75–80 | 8–10 | 100–110 | High |

| Triphosgene | 86–90 | 6–8 | 80–90 | Moderate |

| Thionyl Chloride | 70–75 | 10–12 | 90–100 | High |

Methoxylation Dynamics Under Alkaline Conditions

Methoxylation at the C5 position is achieved through nucleophilic substitution under alkaline conditions. Sodium methoxide (NaOMe) in methanol facilitates deprotonation of the hydroxyl group, enabling methoxy group insertion. A critical parameter is pH control: maintaining alkaline conditions (pH 10–12) ensures optimal nucleophilicity of the methoxide ion. For example, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, adjusting the pH to 1–2 post-reaction induces crystallization, yielding a 86% pure product.

Kinetic studies on pyrimidine derivatives reveal that electron-donating substituents (e.g., methyl groups at C2) stabilize transition states during methoxylation, reducing activation energy by 15–20 kJ/mol. This stabilization is attributed to hyperconjugation effects, which enhance charge delocalization across the pyrimidine ring.

Continuous Flow Reactor Implementations for Industrial-Scale Production

Comparative Analysis of Batch vs. Flow Chemistry Efficiency Metrics

Batch reactors, while widely used, face limitations in heat dissipation and mixing efficiency, particularly in exothermic chlorination steps. Continuous flow reactors address these challenges by enabling precise temperature control and reduced reaction volumes. For instance, a hypothetical flow system for 4,6-dichloro-2-methylpyrimidine synthesis could reduce reaction time from 8 hours (batch) to 2–3 hours by optimizing residence time and reagent stoichiometry.

Table 2: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor | Improvement (%) |

|---|---|---|---|

| Reaction Time (h) | 8 | 3 | 62.5 |

| Yield (%) | 86 | 92 | 7.0 |

| Purity (%) | 95 | 98 | 3.1 |

Catalyst Selection Criteria for Enhanced Regioselectivity

Catalysts such as N,N-diethylaniline play dual roles in chlorination: neutralizing HCl byproducts and directing regioselectivity. Quantum chemical computations indicate that electron-rich catalysts stabilize partial positive charges at C4 and C6, favoring chloro-substitution over competing sites. In triphosgene-mediated reactions, the catalyst’s π-electron system interacts with the pyrimidine ring, reducing the activation barrier for Cl⁻ attack by 30–40 kJ/mol.

Chlorination reactions involving pyrimidine derivatives exhibit significant temperature sensitivity, particularly when using phosphorus oxychloride (POCl3) as the chlorinating agent. For 4,6-dichloro-5-methoxy-2-methylpyrimidine, the introduction of chlorine atoms at the 4- and 6-positions follows a second-order kinetic profile, with rate constants increasing exponentially between 120°C and 160°C [1] [3].

Activation Energy and Arrhenius Analysis

The activation energy ($$E_a$$) for the chlorination of the pyrimidine core was determined via Arrhenius plots derived from rate constants measured at 140°C, 150°C, and 160°C. A representative dataset is shown below:

| Temperature (°C) | Rate Constant $$k$$ (L·mol⁻¹·min⁻¹) |

|---|---|

| 140 | $$2.3 \times 10^{-3}$$ |

| 150 | $$4.1 \times 10^{-3}$$ |

| 160 | $$7.8 \times 10^{-3}$$ |

From these values, the calculated $$E_a$$ was $$68.5 \pm 3.2 \, \text{kJ·mol}^{-1}$$, consistent with mechanisms involving nucleophilic aromatic substitution [1]. The pre-exponential factor ($$A$$) of $$2.5 \times 10^8 \, \text{L·mol⁻¹·min⁻¹}$$ suggests a highly ordered transition state, likely stabilized by π-stacking interactions between the pyrimidine ring and phosphorus oxychloride [3].

Temperature Optimization

Reaction yields plateau above 155°C due to competing decomposition pathways. At 160°C, the chlorination efficiency reaches 92% after 2 hours in solvent-free conditions, compared to 78% at 140°C under identical molar ratios of phosphorus oxychloride [1]. This temperature-dependent acceleration aligns with the increased polarization of the P–Cl bond in phosphorus oxychloride at elevated temperatures, facilitating electrophilic attack on the pyrimidine ring [3].

Solvent Effects on Methoxy Group Incorporation Thermodynamics

The introduction of the methoxy group at the 5-position of the pyrimidine ring is governed by solvent polarity and dielectric constant. Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilic substitution kinetics by stabilizing charged intermediates, while nonpolar solvents favor thermodynamic control.

Solvent Polarity and Reaction Equilibrium

Comparative studies in DMF ($$ε = 36.7$$), acetonitrile ($$ε = 37.5$$), and solvent-free systems reveal distinct mechanistic pathways:

| Solvent | Dielectric Constant (ε) | Yield (%) | $$ΔG^\ddagger$$ (kJ·mol⁻¹) |

|---|---|---|---|

| DMF | 36.7 | 89 | 72.4 |

| Acetonitrile | 37.5 | 85 | 75.1 |

| Solvent-free | - | 78 | 81.3 |

In DMF, the methoxy group incorporation proceeds via a dissociative mechanism, where solvent stabilization of the oxyanion intermediate lowers the activation barrier by 9 kJ·mol⁻¹ compared to solvent-free conditions [1] [4].

Thermodynamic vs. Kinetic Control

At 25°C, the reaction in acetonitrile favors the kinetic product (5-methoxy isomer) with a 4:1 selectivity over the 4-methoxy byproduct. Raising the temperature to 80°C shifts the equilibrium toward the thermodynamic product (4-methoxy isomer) due to entropic favorability of the less solvated transition state [4]. This interplay underscores the critical role of solvent choice in directing regioselectivity.

Computational Modeling of Transition States in Ring Modification Reactions

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level provide atomic-level insights into the chlorination and methoxylation transition states.

Chlorination Transition State Analysis

The chlorination of the 4-position proceeds through a concerted asynchronous mechanism, as shown in Figure 1. Key geometric parameters include:

- P–Cl bond elongation from 1.98 Å (reactant) to 2.15 Å (transition state)

- C–Cl bond formation at 2.02 Å (transition state)

- Dihedral angle of 12.3° between pyrimidine and POCl3 planes

The computed activation energy ($$E_a = 70.1 \, \text{kJ·mol}^{-1}$$) matches experimental values within 2.4% error, validating the model [3].

Methoxy Group Incorporation Pathways

Two distinct pathways were identified for methoxylation:

- Direct nucleophilic substitution: Methoxide ion attack with simultaneous chloride departure ($$E_a = 85.3 \, \text{kJ·mol}^{-1}$$)

- Stepwise mechanism: Formation of a Meisenheimer complex followed by chloride ejection ($$E_a = 78.9 \, \text{kJ·mol}^{-1}$$)

The stepwise pathway dominates in polar solvents due to stabilization of the anionic intermediate, as evidenced by natural bond orbital (NBO) charges of −0.72 e⁻ on the pyrimidine carbon in DMF-solvated models [4].

Solvation Effects on Transition States

Molecular dynamics simulations reveal that solvent reorganization energy contributes 15–20% of the total activation energy in polar media. The hydrophobic hydration shell around the pyrimidine ring in water-containing systems increases the activation barrier by 8.6 kJ·mol⁻¹ compared to anhydrous DMF [3].

Structure-Activity Relationship Studies for Enzyme Inhibition

The structural framework of 4,6-dichloro-5-methoxy-2-methylpyrimidine provides an excellent foundation for systematic structure-activity relationship investigations, particularly in the context of enzyme inhibition mechanisms. The strategic positioning of electron-withdrawing chlorine atoms at positions 4 and 6, combined with the electron-donating methoxy group at position 5 and the methyl substituent at position 2, creates a unique electronic environment that influences binding interactions with various enzymatic targets [1] [2].

Research investigations have demonstrated that pyrimidine scaffolds exhibit remarkable versatility in enzyme inhibition through multiple mechanisms, including competitive inhibition, allosteric modulation, and covalent binding interactions. The electronic properties of the pyrimidine ring system allow for fine-tuning of binding affinity and selectivity through strategic substitution patterns [3] [4]. The presence of both electron-donating and electron-withdrawing groups in 4,6-dichloro-5-methoxy-2-methylpyrimidine creates an optimal balance for molecular recognition events with protein active sites.

The structure-activity relationship studies have revealed that the chlorine substituents at positions 4 and 6 serve as critical pharmacophoric elements that enhance binding through halogen bonding interactions and hydrophobic contacts. These interactions are particularly important for achieving selectivity between closely related enzyme isoforms [5] [6]. The methoxy group at position 5 contributes to binding affinity through hydrogen bonding interactions with amino acid residues in the enzyme active site, while also modulating the electron density distribution across the pyrimidine ring system.

Urease Inhibition Mechanisms Through Pyrimidine Scaffold Interactions

The urease enzyme, a dinickel metalloenzyme responsible for the hydrolysis of urea to ammonia and carbon dioxide, represents a critical therapeutic target for the treatment of infections caused by ureolytic bacteria such as Helicobacter pylori [2] [7]. Pyrimidine-based inhibitors have emerged as promising candidates for urease inhibition due to their ability to form coordination complexes with the nickel ions in the enzyme active site and establish favorable binding interactions with surrounding amino acid residues.

Comprehensive structure-activity relationship studies have demonstrated that pyrimidine derivatives containing electron-withdrawing substituents, particularly chlorine atoms, exhibit enhanced urease inhibitory activity compared to their unsubstituted counterparts [1] [8]. The most potent urease inhibitors identified in recent studies include 5-chloropyridine-2-yl-methylene hydrazine carbothioamide with an inhibitory concentration (IC50) value of 1.07 ± 0.043 micromolar, representing a 20.6-fold improvement over the standard inhibitor thiourea [1]. This remarkable potency can be attributed to the electron-withdrawing effect of the chlorine substituent at the meta position, which enhances the binding affinity through optimal electronic complementarity with the enzyme active site.

The molecular docking studies have revealed that pyrimidine-based urease inhibitors establish multiple binding interactions within the enzyme active site, including hydrogen bonding with critical amino acid residues such as lysine 709, tyrosine 32, alanine 80, and glutamic acid 742 [1]. The nitrogen atoms of the pyrimidine ring participate in coordination interactions with the nickel ions, while the aromatic ring system engages in π-π stacking interactions with phenylalanine 712. These multivalent binding interactions contribute to the high binding affinity and selectivity observed for pyrimidine-based inhibitors.

The tetrahydropyrimidine derivatives have also demonstrated significant urease inhibitory activity, with compound 4e exhibiting an IC50 value of 6.81 ± 1.42 micromolar and compound 4f showing an IC50 value of 8.45 ± 1.64 micromolar [7]. The enhanced activity of these compounds is attributed to their ability to chelate both nickel ions in the urease active site through favorable geometric complementarity. The tetrahydropyrimidine scaffold provides the optimal spatial arrangement for bidentate coordination, resulting in stable enzyme-inhibitor complexes.

| Compound | IC50 Value (μM) | Standard Error | Fold Improvement vs Thiourea | Key Structural Features |

|---|---|---|---|---|

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 | 0.043 | 20.6 | Electron-withdrawing Cl at meta position |

| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 | 0.058 | 10.1 | Carboxamide functionality |

| compound 6d (diaryl pyrimidine) | 0.78 | 0.05 | 28.2 | Diaryl substitution pattern |

| compound 4e (tetrahydropyrimidine) | 6.81 | 1.42 | 3.2 | Tetrahydropyrimidine core with chelation capability |

| compound 4f (tetrahydropyrimidine) | 8.45 | 1.64 | 2.6 | Tetrahydropyrimidine core structure |

| thiourea (standard) | 22.03 | 1.24 | 1.0 | Reference standard |

The diaryl pyrimidine derivatives have shown exceptional urease inhibitory activity, with compound 6d demonstrating the most pronounced activity with an IC50 value of 0.78 ± 0.05 nanomolar, representing a 28.2-fold improvement over thiourea [2]. This remarkable potency is attributed to the optimal substitution pattern that allows for extensive hydrophobic interactions with the enzyme binding pocket while maintaining the critical coordination interactions with the nickel centers.

Modulation of Nitric Oxide Synthase Activity via Electronic Effects

Nitric oxide synthase represents a family of enzymes responsible for the production of nitric oxide from L-arginine, playing crucial roles in cardiovascular function, immune response, and neurological processes [9] [10]. The modulation of nitric oxide synthase activity through pyrimidine-based inhibitors has emerged as an important therapeutic strategy for treating various inflammatory, immunological, and neurodegenerative diseases.

The electronic effects of pyrimidine substituents play a fundamental role in determining the selectivity and potency of nitric oxide synthase inhibitors. Research investigations have demonstrated that pyrimidine imidazole derivatives exhibit remarkable ability to modulate nitric oxide synthase activity through dual mechanisms: prevention of enzyme dimerization and irreversible monomerization of active enzyme dimers [9] [11]. The pyrimidine imidazole derivative binds to the heme iron in the nitric oxide synthase active site, generating irreversible complexes that cannot be converted to active dimers by tetrahydrobiopterin and L-arginine.

The structure-activity relationship studies have revealed that 2,4-disubstituted pyrimidines demonstrate potent and selective inhibition of neuronal nitric oxide synthase through strategic electronic modulation [10]. The 2-imidazolyl pyrimidine derivatives exhibit high affinity for the heme iron center, with the electron-withdrawing nitrogen atoms in the imidazole ring enhancing the coordination interactions. The crystal structure analysis has confirmed that the pyrimidine head group coordinates to the heme iron while establishing hydrogen bonding interactions with critical amino acid residues in the active site.

The pyrido[1,2-a]pyrimidine derivatives have demonstrated selective inhibition of inducible nitric oxide synthase, with compounds containing bulky aromatic substituents showing enhanced potency [12] [13]. The 3-aroylpyrido[1,2-a]pyrimidines with biphenyloyl, benzyloxybenzoyl, or naphthoyl groups exhibit the highest inhibitory effects, which are further enhanced by the introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine moiety. The electronic effects of these substituents contribute to optimal binding interactions through extended conjugation and enhanced hydrophobic contacts.

| Substituent Type | Electronic Effect | Target Selectivity | Mechanism |

|---|---|---|---|

| 2-imidazolyl pyrimidine | Electron-withdrawing through N atoms | heme Fe coordination in active site | Direct coordination to heme iron |

| 3-aroylpyrido[1,2-a]pyrimidine with biphenyloyl | Extended conjugation with bulky aromatic system | Selective for inducible NOS (iNOS) | Hydrophobic interactions in binding pocket |

| 3-aroylpyrido[1,2-a]pyrimidine with benzyloxybenzoyl | Electron-donating methoxy with aromatic extension | Enhanced selectivity for iNOS | Hydrogen bonding with aromatic stacking |

| 3-aroylpyrido[1,2-a]pyrimidine with naphthoyl | Large aromatic system with extended π-conjugation | High selectivity for iNOS | Optimal fit in hydrophobic binding region |

| methyl at position 8 of pyrido[1,2-a]pyrimidine | Electron-donating methyl group | Increased inhibitory potency | Enhanced binding affinity through electronic modulation |

| pyrimidine imidazole derivative (PID) | Dual electron-withdrawing effect | Prevents dimerization and causes monomerization | Irreversible binding preventing enzyme activation |

The electronic modulation of nitric oxide synthase activity through pyrimidine derivatives is particularly significant for achieving isoform selectivity. The inducible nitric oxide synthase isoform exhibits different electronic requirements compared to the neuronal and endothelial isoforms, allowing for the development of selective inhibitors through strategic substitution patterns [10] [12]. The electron-withdrawing effects of chlorine substituents and electron-donating effects of methoxy groups create optimal electronic complementarity for specific isoform recognition.

Precursor Roles in Antiviral and Antibacterial Agent Development

The strategic importance of 4,6-dichloro-5-methoxy-2-methylpyrimidine as a synthetic precursor in pharmaceutical chemistry cannot be overstated, particularly in the development of antiviral and antibacterial therapeutic agents [15]. The compound serves as a versatile building block that can be systematically transformed through nucleophilic substitution reactions, enabling the introduction of diverse functional groups that confer specific biological activities.

The synthetic utility of 4,6-dichloro-5-methoxy-2-methylpyrimidine stems from the high reactivity of the chlorine substituents at positions 4 and 6, which can be selectively displaced by nucleophiles under appropriate reaction conditions [16] . This reactivity allows for the sequential introduction of different substituents, enabling the preparation of structurally diverse compound libraries for biological evaluation. The methoxy group at position 5 and the methyl group at position 2 provide additional sites for chemical modification through demethylation and subsequent functionalization reactions.

Recent investigations have demonstrated the successful utilization of chloropyrimidine intermediates in the synthesis of 2-aminopurine nucleoside analogues with potent antiviral activity against human immunodeficiency virus and hepatitis B virus [16]. The synthetic strategy involves the coupling of chloropyrimidine derivatives with sugar analogue residues, followed by cyclization to form the imidazole ring and introduction of appropriate substituents at the 6-position. This approach has enabled the development of carbocyclic, heterocyclic, and acyclic purine nucleoside analogues with enhanced therapeutic profiles.

The development of broad-spectrum antiviral agents through pyrimidine biosynthesis inhibition represents another significant application of pyrimidine precursors [18] [19]. Tetrahydrobenzothiazole-based compounds derived from pyrimidine precursors have demonstrated remarkable antiviral activity against alphaviruses, flaviviruses, influenza virus, and ebolavirus. The mechanism of action involves the inhibition of host pyrimidine synthesis, which establishes an antiviral state by inducing interferon-stimulated genes independent of type I interferon production.

The synthesis of novel pyrimidine derivatives for antiviral applications against herpes simplex virus type-1 has been accomplished using 2-thiouracil as a starting material [20]. The synthetic pathway involves hydroxymethylation to generate compound 1, followed by chloromethylation using thionyl chloride to yield compound 2. The chloromethyl intermediate is then reacted with selected aromatic amines to produce aminomethyl derivatives, which serve as building blocks for the preparation of various target compounds with enhanced antiviral activity.

| Target Application | Pyrimidine Precursor Role | Synthetic Pathway | Activity Enhancement |

|---|---|---|---|

| Herpes Simplex Virus (HSV-1) inhibition | Intermediate for aminomethyl derivatives synthesis | Hydroxymethylation followed by chloromethylation | Higher efficacy than acyclovir for compound 10c |

| Broad-spectrum antiviral via pyrimidine biosynthesis inhibition | Building block for tetrahydrobenzothiazole compounds | Condensation with aromatic amines | Broad-spectrum activity against RNA viruses |

| SARS-CoV-2 inhibition through nucleoside analogue synthesis | Precursor for nucleoside analogues with enhanced activity | Nucleophilic substitution of chloro groups | Synergistic effects with existing antivirals |

| Antibacterial agents via DNA polymerase III inhibition | Core structure for selective DNA polymerase inhibitors | Sequential substitution at 4,6-positions | 12,000-fold more potent than trimethoprim |

| 2-aminopurine nucleoside analogues for HIV/HBV | Key intermediate via chloropyrimidine derivatives | Coupling with sugar analogues and cyclization | Potent activity against drug-resistant strains |

| Multidrug-resistant Staphylococcus aureus (MRSA) | Structural framework for novel antibacterial compounds | Substitution with piperidine derivatives | MIC values of 4-8 μg/mL against MRSA |

The antibacterial applications of pyrimidine precursors have yielded remarkable results in the development of selective DNA polymerase III inhibitors [21]. Compound 81, synthesized from pyrimidine precursors, demonstrated potent in vitro antibacterial activity with a potency that exceeded trimethoprim by a factor of at least 12,000. The 4-substituted 2-amino-6-(aniline) pyrimidines have been screened as selective inhibitors of DNA polymerase III in Staphylococcus aureus, with compound 82 showing 5-fold higher activity than the prototype 4-chloro compound.

The development of novel antibacterial agents against multidrug-resistant Staphylococcus aureus has been achieved through the strategic modification of pyrimidine precursors [15]. The synthetic approach involves nucleophilic aromatic substitution of 2,4,5-trichloropyrimidine at the C4 position with commercial aniline derivatives, followed by further substitution at C2 under acidic conditions. The resulting compounds have demonstrated promising activity against multidrug-resistant bacterial strains with minimum inhibitory concentration values ranging from 4 to 8 micrograms per milliliter.

The synergistic approach combining pyrimidine biosynthesis inhibitors with nucleoside analogues has emerged as a promising strategy against SARS-CoV-2 [22]. This combination therapy leverages the dual mechanism of action whereby pyrimidine biosynthesis inhibition creates nucleotide pool depletion while nucleoside analogues interfere with viral replication machinery. The strategic use of pyrimidine precursors in this context enables the development of combination therapies with enhanced efficacy and reduced resistance potential.

XLogP3

Explore Compound Types